Introduction to Di-tert-butyl ¹⁵N-iminodicarboxylate
Introduction to Di-tert-butyl ¹⁵N-iminodicarboxylate
An In-Depth Technical Guide to Di-tert-butyl ¹⁵N-iminodicarboxylate: Synthesis, Properties, and Applications in Modern Organic Chemistry and Drug Development
This guide provides a comprehensive technical overview of Di-tert-butyl ¹⁵N-iminodicarboxylate, a crucial isotopically labeled reagent in synthetic organic chemistry and drug development. We will delve into its synthesis, key properties, and diverse applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in the pharmaceutical industry.
Di-tert-butyl ¹⁵N-iminodicarboxylate, systematically named tert-butyl N-[(tert-butoxy)carbonyl]-¹⁵N-carbamate and commonly referred to as (Boc)₂-¹⁵NH, is the ¹⁵N isotopologue of Di-tert-butyl iminodicarboxylate.[1][2] This compound features a central nitrogen atom, the heavy isotope ¹⁵N, bonded to two tert-butoxycarbonyl (Boc) protecting groups. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[][4]
The incorporation of the stable, non-radioactive ¹⁵N isotope makes (Boc)₂-¹⁵NH an invaluable tool for a variety of applications, including:
-
Mechanistic studies: Elucidating reaction pathways and understanding the fate of nitrogen atoms in chemical transformations.[5]
-
Metabolic research: Tracing the metabolic pathways of nitrogen-containing compounds in biological systems.[]
-
Advanced analytical techniques: Serving as an internal standard in mass spectrometry and enabling specialized NMR spectroscopic studies.[7][8]
This guide will explore the synthesis of this labeled reagent and its practical applications, providing a robust resource for its effective utilization in the laboratory.
Synthesis of Di-tert-butyl ¹⁵N-iminodicarboxylate
The synthesis of (Boc)₂-¹⁵NH is a straightforward procedure that leverages the high reactivity of di-tert-butyl dicarbonate ((Boc)₂O) towards nucleophilic nitrogen sources. The most common and cost-effective source of the ¹⁵N isotope is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[9]
Synthetic Pathway
The overall synthetic scheme involves the exhaustive N-acylation of the ¹⁵N-ammonia source with di-tert-butyl dicarbonate. The reaction typically proceeds in the presence of a base to neutralize the generated acid and drive the reaction to completion.
Diagram 1: Synthesis of Di-tert-butyl ¹⁵N-iminodicarboxylate
Caption: A schematic representation of the synthesis of (Boc)₂-¹⁵NH from ¹⁵NH₄Cl.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity of the final product.
Materials:
-
¹⁵N-Ammonium chloride (¹⁵NH₄Cl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of ¹⁵N-ammonium chloride (1.0 eq) in a suitable solvent such as dichloromethane, add an excess of di-tert-butyl dicarbonate (2.2-3.0 eq).
-
Base Addition: Add a catalytic amount of DMAP and a stoichiometric amount of a base like triethylamine to the reaction mixture. The base is crucial for deprotonating the ammonium salt and neutralizing the acid formed during the reaction.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting Di-tert-butyl ¹⁵N-iminodicarboxylate is typically a white solid and can be further purified by recrystallization if necessary.[2][10]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (Boc)₂-¹⁵NH are nearly identical to its unlabeled counterpart. However, the presence of the ¹⁵N isotope imparts distinct spectroscopic signatures.
| Property | Value |
| Molecular Formula | C₁₀H₁₉¹⁵NO₄ |
| Molecular Weight | ~218.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents |
| ¹H NMR | The proton on the nitrogen will appear as a doublet due to coupling with the ¹⁵N nucleus (I=1/2). |
| ¹³C NMR | The carbonyl carbons and the quaternary carbons of the Boc groups will show coupling to the ¹⁵N nucleus. |
| ¹⁵N NMR | A single resonance will be observed, with its chemical shift providing information about the electronic environment of the nitrogen atom. |
| IR Spectroscopy | The N-H stretching frequency may be slightly shifted compared to the ¹⁴N isotopologue. |
Applications in Research and Drug Development
Di-tert-butyl ¹⁵N-iminodicarboxylate is a versatile reagent with significant applications in various stages of chemical research and drug development.
Synthesis of ¹⁵N-Labeled Primary Amines
A primary application of (Boc)₂-¹⁵NH is in the synthesis of ¹⁵N-labeled primary amines from alkyl halides, a process analogous to the Gabriel synthesis.[2][10]
Diagram 2: Synthesis of ¹⁵N-Labeled Primary Amines
Caption: A two-step workflow for the synthesis of ¹⁵N-labeled primary amines.
Experimental Workflow:
-
Deprotonation: (Boc)₂-¹⁵NH is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding ¹⁵N-amide anion.
-
N-Alkylation: The resulting anion is a potent nucleophile and reacts with an alkyl halide (R-X) in an Sₙ2 reaction to form the N-alkylated intermediate, (Boc)₂-¹⁵N-R.[10]
-
Deprotection: The two Boc groups are subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the ¹⁵N-labeled primary amine (R-¹⁵NH₂).[][11]
This method is highly efficient and avoids the over-alkylation often encountered in direct amination reactions.
Isotopic Labeling in Peptide Synthesis
While direct use of (Boc)₂-¹⁵NH in solid-phase peptide synthesis (SPPS) is not common, it serves as a precursor for the synthesis of ¹⁵N-labeled Boc-protected amino acids. These labeled amino acids can then be incorporated into peptides at specific positions.[12][13]
Workflow for Labeled Amino Acid Synthesis:
-
Synthesis of a ¹⁵N-labeled amino acid: This can be achieved through various synthetic routes, often involving the use of a ¹⁵N source like (Boc)₂-¹⁵NH.
-
Boc Protection: The resulting ¹⁵N-labeled amino acid is then protected with a single Boc group on the alpha-amino function to yield the corresponding Boc-¹⁵N-amino acid.[14]
-
Peptide Synthesis: This labeled monomer can then be used in standard Boc or Fmoc-based solid-phase peptide synthesis protocols.[][15]
The resulting ¹⁵N-labeled peptides are invaluable for structural studies by NMR spectroscopy and for investigating peptide-protein interactions.
Tracers in Metabolic and Mechanistic Studies
The ¹⁵N label in molecules synthesized from (Boc)₂-¹⁵NH acts as a "heavy" tag that can be easily detected and quantified by mass spectrometry. This allows for:
-
Metabolic Fate Studies: Following the journey of a drug candidate or a metabolite through a biological system to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[]
-
Reaction Mechanism Elucidation: Determining the connectivity of atoms in reaction products to confirm or disprove proposed reaction mechanisms.[5]
Conclusion
Di-tert-butyl ¹⁵N-iminodicarboxylate is a powerful and versatile tool in the arsenal of the modern chemist and drug developer. Its ability to introduce a stable ¹⁵N isotope into a wide range of organic molecules opens up avenues for sophisticated analytical studies, detailed mechanistic investigations, and a deeper understanding of biological processes. The synthetic protocols and applications outlined in this guide provide a solid foundation for the effective utilization of this important isotopically labeled reagent.
References
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Retrieved from [Link]
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Late-Stage Isotopic Exchange of Primary Amines - PMC. (n.d.). Retrieved from [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.). Retrieved from [Link]
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Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]
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Boc-Pro-NH-CH(C2H5)2 | C15H28N2O3 | CID 131722956 - PubChem. (n.d.). Retrieved from [Link]
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
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Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition - Semantic Scholar. (n.d.). Retrieved from [Link]
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Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Retrieved from [Link]
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Di-tert-butyl-iminodicarboxylate - Wikipedia. (n.d.). Retrieved from [Link]
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[ 15N]Isotopic labeling: a suitable tool to study the reactivity of bis lactams - ResearchGate. (n.d.). Retrieved from [Link]
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Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids - NIH. (n.d.). Retrieved from [Link]
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Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells - PubMed. (2015, June 15). Retrieved from [Link]
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The Essential Role of Di-tert-butyl Dicarbonate in Pharmaceutical Synthesis. (2026, February 14). Retrieved from [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). Retrieved from [Link]
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BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior - ResearchGate. (n.d.). Retrieved from [Link]
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